molecular formula C21H18N4O2S B2909260 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 1787879-18-8

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2909260
CAS No.: 1787879-18-8
M. Wt: 390.46
InChI Key: DOMZIPBWAHPGJD-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a heterocyclic compound featuring a quinazolinone core fused with a propanamide linker and a pyridinylmethyl-thiophene substituent. The quinazolinone moiety is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The compound’s structure combines aromatic and heteroaromatic systems (quinazolinone, pyridine, and thiophene), which may enhance π-π stacking interactions and solubility.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(5-7-25-14-24-19-4-2-1-3-18(19)21(25)27)23-11-15-9-17(12-22-10-15)16-6-8-28-13-16/h1-4,6,8-10,12-14H,5,7,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMZIPBWAHPGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Thiophene and Pyridine Rings: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the quinazolinone core with the thiophene-pyridine moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the quinazolinone core or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related propanamide derivatives and heterocyclic systems (Table 1). Key differences lie in the core heterocycle, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/ID) Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Target Compound Quinazolinone Not provided ~400 (estimated) Pyridinylmethyl-thiophene, propanamide linker -
3-(3-Chloro-4-fluorophenyl)-N-... (1795422-03-5) Phenyl C19H16ClFN2OS 374.9 Chloro-fluorophenyl, pyridinylmethyl-thiophene
(Z)-N-(3-Hydroxyphenyl)-... (304674-59-7) Thiazolidinone C20H18N2O3S2 398.5 Methylbenzylidene, thioxothiazolidinone, hydroxyphenyl
BF96259 (2034463-24-4) Quinazolinone + piperidine C18H19N5O4S2 433.5 Piperidinylsulfonyl, thiazole
Compounds 7c-7f () 1,3,4-Oxadiazole + thiazole C16-17H17-19N5O2S2 375–389 Methylphenyl, sulfanyl linker, thiazole-amino
Key Observations

Core Heterocycle Diversity: The target compound’s quinazolinone core distinguishes it from thiazolidinone () or phenyl () cores. Quinazolinones are known for their role in DNA intercalation and kinase inhibition, whereas thiazolidinones are linked to antimicrobial and anti-inflammatory activity . BF96259 () shares the quinazolinone core but incorporates a piperidinylsulfonyl-thiazole substituent, which may enhance solubility compared to the target’s pyridinylmethyl-thiophene group .

Substituent Effects: The pyridinylmethyl-thiophene group in the target compound and ’s analog suggests improved lipophilicity (logP ~3–4 estimated) compared to BF96259’s polar sulfonyl group. This may influence membrane permeability and bioavailability.

Physicochemical Properties: Melting points for analogs like 7c-7f range from 134–178°C (), suggesting moderate thermal stability. The target compound’s melting point is likely similar but unconfirmed. Density predictions for thiazolidinone analogs (e.g., 1.43 g/cm³ in ) indicate compact molecular packing, whereas the target’s extended heteroaromatic system may reduce density .

Biological Activity

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a synthetic derivative that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Quinazoline moiety : Known for various biological activities.
  • Thiophene and pyridine substituents : These heterocycles can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

  • Antibacterial Properties :
    • A study found that related quinazoline derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 times. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
  • Antifungal Activity :
    • The same derivatives demonstrated good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was identified as Trichoderma viride .

Anticonvulsant Activity

Research into quinazoline derivatives has also highlighted potential anticonvulsant effects. A series of studies indicated that certain structural modifications could enhance anticonvulsant activity, suggesting that the compound may have therapeutic implications in seizure disorders .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, particularly targeting metabolic enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The presence of thiophene and pyridine rings may facilitate interactions with specific receptors or proteins, enhancing the pharmacological profile of the compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antibacterial Efficacy : In one case study, a quinazoline derivative was tested against a panel of bacterial strains, showing a significant reduction in bacterial growth compared to control groups .
  • Anticonvulsant Screening : Another study evaluated a series of quinazoline derivatives for anticonvulsant properties using animal models, demonstrating promising results that warrant further investigation .

Data Tables

Biological ActivityMIC (mg/mL)Most Sensitive Strain
Antibacterial0.004–0.03Enterobacter cloacae
Antifungal0.004–0.06Trichoderma viride
AnticonvulsantVariesNot specified

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